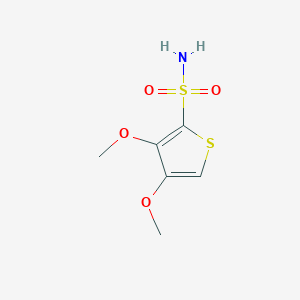

![molecular formula C10H12ClNO2 B2533306 C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine CAS No. 893725-12-7](/img/structure/B2533306.png)

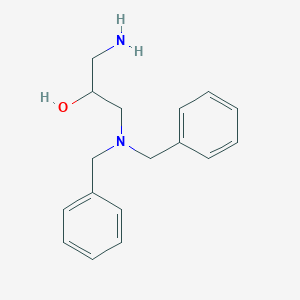

C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine” is a chemical compound with the IUPAC name 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine . It has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transition metal (II) complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The yield of a related compound was reported to be 92%, with a melting point of 170–172°C .

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 179.22 . More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved sources.

Aplicaciones Científicas De Investigación

Catalyst for Synthesis of 9-Aryl-1,8-Dioxo-Octahydroxanthenes

This compound can be used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . The reaction involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .

Catalyst for Synthesis of 4H-Pyran Derivatives

It can also be used as a catalyst for the synthesis of 4H-pyran derivatives . This is achieved through a one-pot multi-component reaction (MCR) in water .

Catalyst for Synthesis of Pyranopyrazole Derivatives

The compound can be used to catalyze the synthesis of pyranopyrazole derivatives . This is also achieved through a one-pot multi-component reaction (MCR) in water .

Catalyst for Synthesis of Pyrazolo[1,2-b]Phthalazine Derivatives

It can be used as a catalyst for the synthesis of pyrazolo[1,2-b]phthalazine derivatives . This is achieved through a one-pot multi-component reaction (MCR) in water .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents .

Reactant for Organocatalytic Domino Michael-Hemiacetalization

The compound can be used as a reactant for organocatalytic domino Michael-hemiacetalization .

Preparation of Biologically Active Molecules

It can be used in the preparation of biologically and pharmacologically active molecules .

Preparation of Pharmacologically Active Molecules

The compound can be used in the preparation of pharmacologically active molecules .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various targets, including katp channels and ampa receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets, causing conformational changes that affect the function of these targets .

Biochemical Pathways

Compounds with similar structures have been reported to influence various pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Result of Action

Similar compounds have been reported to have a broad spectrum of activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Propiedades

IUPAC Name |

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKKRAXNERZNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)CN)Cl)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

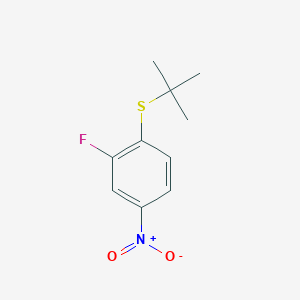

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)

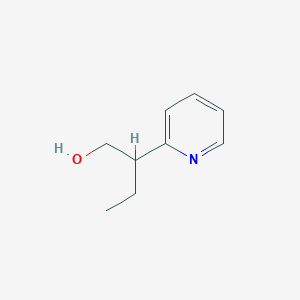

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)

![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

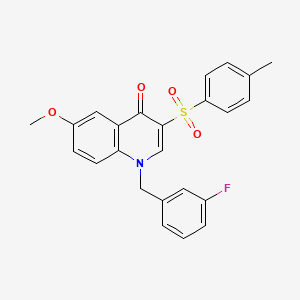

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)